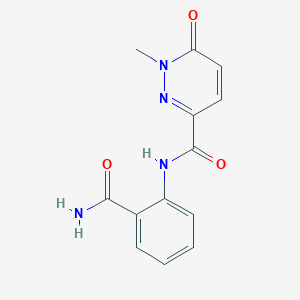![molecular formula C21H27N3O B6579581 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 1049444-38-3](/img/structure/B6579581.png)
2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide” is a complex organic molecule. It contains a phenylpiperazine moiety, which is a common feature in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of aromatic compounds, such as planarity and conjugation. The presence of the piperazine ring could introduce some three-dimensionality .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The piperazine ring could also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, aromatic compounds like this are relatively stable and have high boiling points. The presence of the piperazine ring could make the compound more polar and potentially increase its solubility in water .作用機序
Target of Action
The primary target of 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide, also known as F5264-0071, is the serotonin receptor, specifically the 5-HT1A receptor. This receptor plays a crucial role in regulating mood, anxiety, and other neurological processes .
Mode of Action
F5264-0071 acts as an agonist at the 5-HT1A receptor. By binding to this receptor, the compound mimics the action of serotonin, leading to increased receptor activation. This interaction results in the modulation of neurotransmitter release, particularly serotonin, which can help alleviate symptoms of anxiety and depression .
Biochemical Pathways
The activation of the 5-HT1A receptor by F5264-0071 initiates a cascade of intracellular signaling pathways. These pathways include the inhibition of adenylate cyclase, reduction of cyclic AMP (cAMP) levels, and activation of potassium channels. These changes lead to hyperpolarization of the neuron and decreased neuronal excitability, contributing to the anxiolytic and antidepressant effects of the compound .
Pharmacokinetics
The pharmacokinetic profile of F5264-0071 includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally, with a bioavailability of approximately 60%. It is widely distributed throughout the body, crossing the blood-brain barrier to reach its central nervous system targets. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, and the compound is excreted mainly through the kidneys .
Result of Action
At the molecular level, F5264-0071’s activation of the 5-HT1A receptor leads to decreased neuronal excitability and modulation of neurotransmitter release. At the cellular level, this results in reduced symptoms of anxiety and depression. The compound’s action helps restore balance in the serotonergic system, which is often disrupted in these conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of F5264-0071. The compound is stable at physiological pH and body temperature but may degrade under extreme conditions. Additionally, interactions with other medications or substances that affect serotonin levels can alter the compound’s effectiveness and safety profile .
将来の方向性
特性
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-18-6-5-7-19(16-18)17-21(25)22-10-11-23-12-14-24(15-13-23)20-8-3-2-4-9-20/h2-9,16H,10-15,17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYVAUJERNVFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6579504.png)

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)
![4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6579531.png)
![4-fluoro-N-{6-[(3-{[(pyridin-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B6579536.png)
![N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide](/img/structure/B6579541.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)
![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B6579563.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide](/img/structure/B6579586.png)
![4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579589.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579597.png)
![2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579603.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B6579604.png)